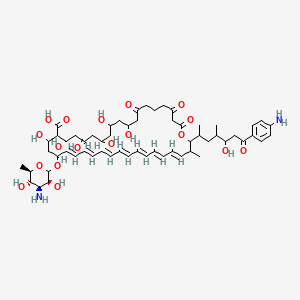
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Peptide Coupling and Enzymatic Substrate Synthesis
- A study by Brunel, Salmi, and Letourneux (2005) in "Tetrahedron Letters" highlights the use of a reagent, Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), which is efficient for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method facilitates the synthesis of various substituted amino acid derivatives, illustrating its usefulness in creating important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).
Isoxazolecarboxylates Synthesis
- Schenone et al. (1991) in the "Journal of Heterocyclic Chemistry" describe the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride, leading to high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters are then hydrolyzed to their corresponding carboxylic acids, showcasing a method for producing isoxazolecarboxylates (Schenone, Fossa, & Menozzi, 1991).
Polycation Hydrolysis and Biomaterial Applications
- Research by Ros et al. (2018) in "Macromolecules" investigates the hydrolytic stabilities of ester groups in polymers based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate. This study is significant for applications in biomaterials and wastewater treatment, providing insights into the tunability of polymer hydrolysis rates (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).
Hydrogel Formation for Drug Delivery and Tissue Engineering
- A study by Zhang et al. (2005) in "Biomaterials" presents a method using carbodiimide chemistry for creating pH-sensitive hydrogel membranes. This technique is applicable in drug delivery and tissue engineering, demonstrating the formation of ester bonds between hydroxyl and carboxyl groups in carboxymethyl dextran (CM-dextran) (Zhang, Tang, Bowyer, Eisenthal, & Hubble, 2005).
Surface Chemistry in Biochips and Biosensors
- The work of Wang et al. (2011) in "Langmuir" explores the EDC/NHS (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide/N-hydroxysuccinimide) activation of poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) brushes. This research is crucial for the performance of biochips, biosensors, and biomaterials, showing different activation mechanisms and amidation reactions on these surfaces (Wang, Yan, Liu, Zhou, & Xiao, 2011).
Propiedades
Número CAS |
68097-61-0 |
|---|---|
Nombre del producto |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Fórmula molecular |
C17H29ClN2O3 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-12-21-16-10-8-9-15(14-16)18-17(20)22-13-11-19(2)3;/h8-10,14H,4-7,11-13H2,1-3H3,(H,18,20);1H |
Clave InChI |
OOBGSDAKPIVYGD-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)









